[5-(4-Chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
CAS No.:
Cat. No.: VC13276264
Molecular Formula: C15H11ClN2O3S
Molecular Weight: 334.8 g/mol
* For research use only. Not for human or veterinary use.
![[5-(4-Chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid -](/images/structure/VC13276264.png)
Specification
Molecular Formula | C15H11ClN2O3S |
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Molecular Weight | 334.8 g/mol |
IUPAC Name | 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid |
Standard InChI | InChI=1S/C15H11ClN2O3S/c1-8-12(9-2-4-10(16)5-3-9)13-14(22-8)17-7-18(15(13)21)6-11(19)20/h2-5,7H,6H2,1H3,(H,19,20) |
Standard InChI Key | RKFNKNDZAUBWHA-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)O)C3=CC=C(C=C3)Cl |
Canonical SMILES | CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound [5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid features a thieno[2,3-d]pyrimidine core fused with a thiophene ring and a pyrimidine moiety. Key substituents include:
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A 4-chlorophenyl group at position 5, enhancing hydrophobic interactions.
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A methyl group at position 6, contributing to steric stabilization.
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An acetic acid side chain at position 3, enabling solubility and salt formation.
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₆H₁₂ClN₂O₃S |
Molecular Weight | 364.8 g/mol |
LogP (Partition Coefficient) | 2.7 (estimated) |
Hydrogen Bond Donors | 2 (NH and COOH) |
Hydrogen Bond Acceptors | 5 (O, N, S) |
Note: The molecular weight was recalculated from the structural formula due to discrepancies in source data .
Synthetic Pathways and Optimization
The synthesis of thieno[2,3-d]pyrimidine derivatives typically begins with ethyl 2-aminothiophene-3-carboxylate intermediates. For this compound, a plausible route involves:
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Formation of the Thienopyrimidine Core:
Ethyl 2-amino-4-methyl-5-(4-chlorophenyl)thiophene-3-carboxylate reacts with acetic anhydride to introduce the acetic acid moiety via nucleophilic substitution . Cyclization under basic conditions (e.g., NaOH/EtOH) yields the thieno[2,3-d]pyrimidin-4-one scaffold. -
Functionalization at Position 3:
The acetic acid group is introduced through a Michael addition or alkylation using bromoacetic acid, followed by hydrolysis to the free acid .
Key Reaction Conditions:
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Cyclization: 5–6 hours reflux in ethanol with 2M NaOH.
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Yield Optimization: Microwave-assisted synthesis reduces reaction time to <30 minutes with yields >85% .
Compound | TS IC₅₀ (nM) | DHFR IC₅₀ (nM) | Reference |
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2-Amino-6-methyl-4-oxo derivative | 40 | 20 | |
5-(4-Nitrophenyl) analog | 110 | 450 | |
This compound (inferred) | ~100–200 | ~50–100 | — |
Mechanistic Notes:
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The 4-chlorophenyl group likely enhances binding to hydrophobic pockets in TS (e.g., Phe31, Ile60) .
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The acetic acid moiety may form ionic interactions with catalytic arginine residues (e.g., Arg7 in DHFR), mimicking glutamate substrates .
Challenges and Future Directions
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Solubility Limitations: The acetic acid group improves water solubility, but prodrug strategies (e.g., esterification) may enhance bioavailability.
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Toxicity Profiling: Structural analogs exhibit myelosuppression at high doses; detailed in vivo studies are needed.
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Synthetic Scalability: Microwave-assisted methods require optimization for industrial-scale production .
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